molecular formula C15H15NO3 B7775695 Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate CAS No. 5358-71-4

Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

Cat. No.: B7775695
CAS No.: 5358-71-4
M. Wt: 257.28 g/mol
InChI Key: PNEJFPZXFVDVBA-UHFFFAOYSA-N
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Description

Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This particular compound is characterized by its unique structure, which includes an ethyl ester group and a tetrahydrocarbazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate typically involves the Fischer indole synthesis. This method starts with the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole ring. The resulting intermediate is then subjected to further reactions to introduce the ethyl ester group and complete the synthesis of the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols

Scientific Research Applications

Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate and its derivatives involves interactions with various molecular targets and pathways. These compounds can bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, some derivatives may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the tetrahydrocarbazole core allows for a wide range of chemical modifications and applications, making it a valuable compound in various research and industrial fields.

Properties

IUPAC Name

ethyl 8-oxo-5,6,7,9-tetrahydrocarbazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-2-19-15(18)9-6-7-12-11(8-9)10-4-3-5-13(17)14(10)16-12/h6-8,16H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEJFPZXFVDVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337367
Record name Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5358-71-4
Record name Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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